4-Octanol

概要

説明

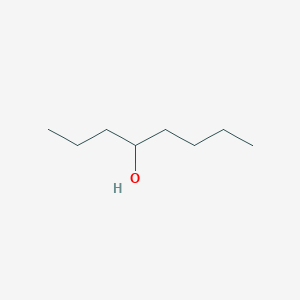

4-Octanol, also known as octan-4-ol, is an organic compound with the chemical formula C8H18O. It is a colorless liquid with a weak mellow aroma. This compound is part of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is less dense than water and is insoluble in water but soluble in most organic solvents such as ether, benzene, and ethanol .

準備方法

Synthetic Routes and Reaction Conditions: 4-Octanol can be synthesized through various methods:

Hydrogenation of Octyl Aldehyde: This method involves the hydrogenation of octyl aldehyde in the presence of a catalyst.

Nucleophilic Addition Reaction of Octanal: Another method involves the nucleophilic addition reaction of octanal, where octanal reacts with a nucleophile to form this compound.

Reduction of Octanal: This method involves the reduction of octanal using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of octyl aldehyde due to its efficiency and scalability. The process involves the use of a metal catalyst, such as palladium or platinum, under controlled conditions to ensure high yield and purity .

化学反応の分析

4-Octanol undergoes various chemical reactions, including:

Reduction: It can be reduced to form octane using strong reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Hydrogen chloride, phosphorus tribromide.

Major Products Formed:

Oxidation: Octanone.

Reduction: Octane.

Substitution: Octyl chloride.

科学的研究の応用

4-Octanol has a variety of applications in scientific research:

Chemistry: It is used as a solvent and intermediate in organic synthesis.

Industry: this compound is used in the preparation of fragrances, preservatives, dyes, and paints.

作用機序

4-Octanol can be compared with other similar alcohols:

1-Octanol: Similar in structure but with the hydroxyl group attached to the first carbon atom. It has different physical properties and applications.

2-Octanol: The hydroxyl group is attached to the second carbon atom, leading to different reactivity and uses.

3-Octanol: The hydroxyl group is attached to the third carbon atom, resulting in distinct chemical behavior.

Uniqueness of this compound: this compound’s unique position of the hydroxyl group on the fourth carbon atom gives it specific reactivity and solubility properties that make it suitable for particular applications in organic synthesis and industrial processes .

類似化合物との比較

- 1-Octanol

- 2-Octanol

- 3-Octanol

生物活性

4-Octanol, also known as 1-octanol, is a fatty alcohol with significant biological activity, particularly in its role as an inhibitor of T-type calcium channels. This compound has garnered attention for its potential applications in various fields, including pharmacology and agriculture. This article explores the biological activity of this compound, presenting relevant research findings, case studies, and data tables to illustrate its effects and applications.

This compound has the molecular formula and is characterized by its long hydrocarbon chain, making it hydrophobic in nature. The compound's structure allows it to interact with biological membranes, influencing its bioavailability and distribution within biological systems.

Biological Activity

Inhibition of Calcium Channels

Research indicates that this compound specifically interacts with T-type calcium channels, leading to their inhibition. This interaction can significantly affect various physiological processes, including:

- Muscle Contraction : By inhibiting calcium influx through these channels, this compound can modulate muscle contraction dynamics.

- Neurotransmitter Release : The inhibition of T-type calcium channels affects neurotransmitter release, which may have implications for neurological health and disease.

In a study conducted by researchers at Smolecule, it was found that this compound effectively inhibited the growth of Aspergillus flavus, a fungus that poses a risk to postharvest grain preservation. This antifungal activity highlights the compound's potential as a natural preservative in agricultural settings.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its partition coefficient between octanol and water (log P). This coefficient is crucial for understanding how the compound distributes in biological systems. Higher log P values generally correlate with increased lipophilicity, affecting absorption and bioavailability.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1-Octanol | C8H18O | Primary alcohol; used mainly as a solvent |

| 2-Octanol | C8H18O | Secondary alcohol; different position of hydroxyl group |

| 3-Octanol | C8H18O | Secondary alcohol; unique properties due to structure |

| 2-Methyl-1-octanol | C9H20O | Contains a methyl group; different reactivity profile |

This compound's unique stereochemistry contributes to its specific biological activities, distinguishing it from other fatty alcohols.

Case Studies and Research Findings

特性

IUPAC Name |

octan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-5-7-8(9)6-4-2/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFPPJOZXUTRAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870640 | |

| Record name | 4-Octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-62-8 | |

| Record name | (±)-4-Octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-OCTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-OCTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HZ7613II2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-octanol?

A1: this compound has the molecular formula C8H18O and a molecular weight of 130.23 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Common techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for identification and purity assessment, and Fourier Transformed Infra Red (FTIR) spectroscopy for functional group analysis. []

Q3: How does the structure of this compound affect its physicochemical properties compared to other octanol isomers?

A3: The position of the hydroxyl group in this compound influences its aggregation behavior. Compared to linear 1-octanol, branched this compound tends to form smaller, more tightly packed aggregates due to steric hindrance from the branched alkyl chain. This impacts its dielectric properties and is evident in X-ray diffraction patterns and molecular dynamics simulations. []

Q4: What is the significance of the salting-out effect in relation to this compound and what are its implications for Marangoni convection?

A4: While the salting-out effect can induce Marangoni convection in aqueous solutions containing this compound at concentrations below its solubility limit, beyond the solubility limit, the imbalance between surface tension and interfacial tension becomes the driving force. This highlights the complex interplay of factors influencing Marangoni convection in these systems. []

Q5: What role does this compound play in the insect world?

A5: this compound is a component of the aggregation pheromone in several insect species, particularly weevils (Curculionidae). It is released by males to attract both males and females for mating and aggregation. [, , , , ]

Q6: Which insect species utilize this compound as a pheromone component?

A6: Research indicates the presence of this compound in the pheromone systems of various weevils, including the West Indian sugarcane borer (Metamasius hemipterus), African palm weevil (Rhynchophorus phoenicis), and the agave weevil (Scyphophorus acupunctatus). [, , , , ]

Q7: Is the presence of this compound always essential for insect attraction in these pheromone systems?

A7: Interestingly, not all pheromone components are essential for attraction in every species. Research on Metamasius hemipterus found that while 4-methyl-5-nonanol is the primary pheromone component, the addition of either 2-methyl-4-heptanol or 2-methyl-4-octanol is crucial for maximizing attraction, indicating a redundancy phenomenon. [, ]

Q8: How is this compound used in pest control strategies?

A8: Synthetic this compound, often in combination with other pheromone components and plant volatiles, is used in traps to monitor and manage weevil populations, offering a targeted and potentially environmentally friendlier alternative to broad-spectrum insecticides. [, ]

Q9: How is this compound synthesized?

A9: this compound can be synthesized via a Grignard reaction using sec-butyl magnesium bromide and n-pentanal as precursors, followed by hydrolysis. [, ]

Q10: Can this compound be synthesized enantioselectively?

A10: Yes, both (R)- and (S)-enantiomers of this compound can be synthesized using specific chiral starting materials and catalysts, allowing for investigations into the biological activity of individual enantiomers. [, , ]

Q11: Has this compound been observed as a product in any other chemical reactions?

A11: Yes, this compound is formed during the rhodium trichloride-catalyzed hydroboration of 1-octene. This reaction exhibits unusual regioselectivity, yielding a mixture of octanol isomers including this compound. [, ] Furthermore, it is also a product of cytochrome P450-mediated oxidation of octane. []

Q12: Can this compound undergo further chemical transformations?

A12: Yes, like other secondary alcohols, this compound can be oxidized to 4-octanone and undergo other reactions typical of alcohols. For example, in the presence of zirconia catalysts, this compound can undergo dehydration to form octenes. []

Q13: What are the environmental concerns related to this compound?

A13: While this compound is biodegradable, its use in large-scale pest control applications needs careful consideration to minimize potential negative impacts on ecosystems. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。